molecular formula C11H10N6 B1614573 (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine CAS No. 68380-54-1

(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine

Cat. No.: B1614573
CAS No.: 68380-54-1
M. Wt: 226.24 g/mol
InChI Key: LEMUGTJONNUQIK-UHFFFAOYSA-N
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Description

(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological properties. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for their potential anticancer, antiviral, and anti-inflammatory activities .

Mechanism of Action

Target of Action

The primary targets of 4-Hydrazinyl-1-Phenyl-1H-Pyrazolo[3,4-D]Pyrimidine are protein kinases, particularly the fibroblast growth factor receptor (FGFR) and cyclin-dependent kinase 2 (CDK2) . Protein kinases play a crucial role in cell proliferation, differentiation, migration, metabolism, and apoptosis . Dysregulation of protein kinases occurs in a variety of diseases, including cancer .

Mode of Action

4-Hydrazinyl-1-Phenyl-1H-Pyrazolo[3,4-D]Pyrimidine interacts with its targets by inhibiting their activity. It binds to the active site of the protein kinases, blocking their function and leading to a decrease in cell proliferation . This compound has shown potent inhibitory activity, especially against FGFR .

Biochemical Pathways

The inhibition of protein kinases by 4-Hydrazinyl-1-Phenyl-1H-Pyrazolo[3,4-D]Pyrimidine affects several biochemical pathways. These pathways are involved in cell proliferation, differentiation, and survival. By inhibiting these pathways, the compound can prevent the growth and spread of cancer cells .

Pharmacokinetics

In silico admet studies suggest that it has suitable pharmacokinetic properties

Result of Action

The result of the action of 4-Hydrazinyl-1-Phenyl-1H-Pyrazolo[3,4-D]Pyrimidine is a significant reduction in cell proliferation. It has shown cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines . The compound induces cell cycle arrest and apoptosis within cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine typically involves the reaction of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[3,4-d]pyrimidine oxides, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidines .

Scientific Research Applications

(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine is unique due to its specific hydrazine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and studying enzyme inhibition mechanisms .

Properties

IUPAC Name

(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6/c12-16-10-9-6-15-17(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMUGTJONNUQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325656
Record name (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68380-54-1
Record name 68380-54-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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